molecular formula C8H11NO B1522636 3-(Furan-2-yl)pyrrolidine CAS No. 1082926-03-1

3-(Furan-2-yl)pyrrolidine

Cat. No. B1522636
CAS RN: 1082926-03-1
M. Wt: 137.18 g/mol
InChI Key: JZUXVUVOBBUMGK-UHFFFAOYSA-N
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Description

“3-(Furan-2-yl)pyrrolidine” is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 g/mol . The IUPAC name for this compound is 3-(2-furyl)pyrrolidine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11NO/c1-2-8(10-5-1)7-3-4-9-6-7/h1-2,5,7,9H,3-4,6H2 . Its canonical SMILES structure is C1CNCC1C2=CC=CO2 . The compound has one hydrogen bond donor and two hydrogen bond acceptors .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 137.18 g/mol . It has an XLogP3-AA value of 0.8, indicating its partition coefficient between octanol and water . It has one rotatable bond . The topological polar surface area is 25.2 Ų .

Scientific Research Applications

Structural and Conformational Analysis

  • Study 1: Research conducted by Subbiahpandi et al. (2006) on a similar compound, 3‐Acetyl‐4‐furyl‐1‐methyl­spiro­[pyrrolidine‐2,2′‐indol]‐2′(3′H)‐one, revealed insights into the conformation of the central pyrrolidine ring and the perpendicular orientation of the furan ring relative to the oxindole system, underlining the importance of molecular geometry in understanding the properties of such compounds (Subbiahpandi et al., 2006).

Synthesis of Novel Compounds

  • Study 2: Ebrik et al. (1998) discussed the synthesis of new N-substituted pyrrolidin-2-ones, cyclic analogues of baclofen, starting from compounds including 4-(5-methoxybenzo[b]furan-2-yl)pyrrolidin-2-one, showcasing the potential of these structures in creating novel chemical entities (Ebrik et al., 1998).

Anti-inflammatory Applications

  • Study 3: Lee et al. (2006) characterized 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), a compound closely related to 3-(Furan-2-yl)pyrrolidine, as having significant anti-inflammatory activity. This was achieved by inhibiting the production of nitric oxide and tumor necrosis factor-α (Lee et al., 2006).

Catalytic Inhibition in Cancer Research

  • Study 4: A study by Jeon et al. (2017) synthesized a novel 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one, a compound with a structural similarity to this compound. It was identified as a DNA intercalative human topoisomerase IIα catalytic inhibitor, displaying potential in cancer treatment due to its caspase 3-independent anticancer activity (Jeon et al., 2017).

Conductivity and Electronic Properties

  • Study 5: Ou et al. (2011) investigated the structures and electronic properties of furan and pyrrole-based polymers, including furo[3,4-b]pyridine-based polymers. This study highlights the potential use of compounds like this compound in conducting materials, indicating their significance in material science (Ou et al., 2011).

Supramolecular Gelators

  • Study 6: Research by Panja et al. (2018) on pyrrole and furan-based pyridine/pyridinium bisamides, closely related to this compound, demonstrated their use as supramolecular gelators. These compounds were explored for cation binding and demonstrated selective sensing abilities (Panja et al., 2018).

Safety and Hazards

“3-(Furan-2-yl)pyrrolidine” is classified under the GHS07 pictogram with the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(furan-2-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-8(10-5-1)7-3-4-9-6-7/h1-2,5,7,9H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUXVUVOBBUMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1082926-03-1
Record name 3-(furan-2-yl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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